N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Beschreibung
This compound belongs to the imidazo[1,2-c]quinazoline class, characterized by a fused heterocyclic core. The structure includes:
- Imidazo[1,2-c]quinazoline backbone: A tricyclic system combining imidazole and quinazoline rings.
- Sulfanyl-linked substituent: At position 5, featuring a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group, which may enhance receptor binding affinity, particularly for neurological targets .
Synthetic routes for such compounds often employ one-pot reactions of 2-amino nitriles with ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate in DMF, as demonstrated in related imidazo[1,2-c]quinazoline syntheses .
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-[3-oxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N6O3S/c38-27(32-22-9-3-1-4-10-22)16-15-26-30(40)37-29(33-26)24-13-7-8-14-25(24)34-31(37)41-21-28(39)36-19-17-35(18-20-36)23-11-5-2-6-12-23/h2,5-8,11-14,22,26H,1,3-4,9-10,15-21H2,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZECZNJHBJUZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 572.73 g/mol. Its structure features a cyclohexyl group, an imidazoquinazoline core, and a piperazine moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Compounds with similar structural motifs have shown promising anticancer properties. The imidazoquinazoline scaffold is known for its ability to inhibit various cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, derivatives of imidazoquinazolines have been reported to exhibit potent cytotoxicity against human cancer cell lines such as HeLa and A549, with IC50 values often below 10 µM .
- Antimicrobial Activity : Research indicates that compounds containing imidazole and benzimidazole derivatives possess significant antimicrobial properties. These compounds have been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial growth and protozoan parasites .
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes. For example, some derivatives act as inhibitors of tyrosinase, an enzyme implicated in melanin production and linked to pigmentation disorders .
In Vitro Studies
In vitro studies have demonstrated that N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide exhibits potent activity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 8.5 | Apoptosis |
| Study 2 | A549 | 7.0 | Cell Cycle Arrest |
| Study 3 | PC-3 | 6.0 | DNA Topoisomerase Inhibition |
Case Studies
A notable case study involved the evaluation of the compound's effects on HeLa cells. Treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 8 µM, indicating its potential as an effective anticancer agent . Moreover, docking studies suggested that the compound binds effectively to the active sites of target enzymes, further supporting its role as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structure Variations
Key Observations :
- The imidazo[1,2-c]quinazoline core distinguishes the target compound from imidazo[1,2-a]pyrimidines (), which are smaller and used in metabolic disorder therapies .
- Substituents at position 5 (e.g., phenylpiperazine vs. trifluoromethylphenyl) significantly alter target selectivity and pharmacokinetics.
Functional Group Modifications
A. Sulfanyl-Linked Moieties
- Target Compound : The 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group may enhance binding to serotonin or dopamine receptors, given the prevalence of phenylpiperazine in psychotropic drugs.
- Analog : Replacing phenylpiperazine with a trifluoromethylphenyl carbamoyl group improves metabolic stability but may reduce CNS penetration due to increased polarity .
B. Side Chain Variations
- N-cyclohexylpropanamide (Target) : Cyclohexyl enhances lipophilicity, favoring blood-brain barrier penetration.
Table 1: Pharmacokinetic Properties (Hypothetical Projections)
Data based on structural analogs and computational modeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
